molecular formula C11H7N3O4 B1311417 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile CAS No. 492456-52-7

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Cat. No.: B1311417
CAS No.: 492456-52-7
M. Wt: 245.19 g/mol
InChI Key: KTZRTSATHWBRBI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6N2O4 It is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, nitro, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 7-methoxyquinoline to introduce the nitro group at the 6-position. This is followed by the introduction of the hydroxy group at the 4-position through a hydroxylation reaction. Finally, the carbonitrile group is introduced at the 3-position using a cyanation reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, a suitable hydroxylating agent, and a cyanating agent like potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-oxo-7-methoxy-6-nitroquinoline-3-carbonitrile.

    Reduction: Formation of 4-hydroxy-7-methoxy-6-aminoquinoline-3-carbonitrile.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    4-Hydroxyquinoline-3-carbonitrile: Lacks the methoxy and nitro groups, resulting in different reactivity and biological activity.

    7-Methoxy-6-nitroquinoline: Lacks the hydroxy and carbonitrile groups, affecting its chemical properties and applications.

    6-Nitroquinoline-3-carbonitrile:

The presence of the hydroxy, methoxy, and nitro groups in this compound makes it unique, providing a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

7-methoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c1-18-10-3-8-7(2-9(10)14(16)17)11(15)6(4-12)5-13-8/h2-3,5H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZRTSATHWBRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450545
Record name 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492456-52-7
Record name 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 10 g (49.6 mmol) of 1,4-dihydro-7-methoxy-4-oxo-quinoline-3-carbonitrile in 160 ml of trifluroacetic anhydride was added 6 g (74.9 mmol) of ammonium nitrate over a period of 3 hours. The mixture was stirred an additional two hours. Excess anhydride was removed at reduced pressure at 45° C. The residue was stirred with 500 ml of water. The solid was collected and washed with water. The solid was dissolved in 1000 ml of boiling acetic acid and the solution was treated with decolorizing charcoal. The mixture was filtered and concentrated to a volume of 300 ml. Cooling gave a solid which was collected giving 5.4 g of 1,4-dihydro-7-methoxy-6-nitro-4-oxo-quinoline-3-carbonitrile as a brown solid: mass spectrum (electrospray, m/e): M+H 246.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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